molecular formula C6H16N2 B045922 3-Methylpentane-1,5-diamine CAS No. 123952-70-5

3-Methylpentane-1,5-diamine

Cat. No.: B045922
CAS No.: 123952-70-5
M. Wt: 116.2 g/mol
InChI Key: FJSUFIIJYXMJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylpentane-1,5-diamine is an organic compound with the molecular formula C6H16N2 It is a diamine, meaning it contains two amino groups (-NH2) attached to a carbon chainIt is a colorless liquid that is used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylpentane-1,5-diamine can be synthesized through the hydrogenation of 3-methylglutaronitrile. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the hydrogenation of 3-methylglutaronitrile in the presence of a suitable catalyst, followed by purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Methylpentane-1,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylpentane-1,5-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylpentane-1,5-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with other molecules, facilitating the formation of stable complexes. This property is particularly useful in catalysis and polymerization reactions, where the compound acts as a stabilizing agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylpentane-1,5-diamine is unique due to its branched structure, which imparts different chemical reactivity compared to its linear and cyclic counterparts. This branching can influence the compound’s physical properties, such as melting point and solubility, making it suitable for specific industrial applications .

Properties

IUPAC Name

3-methylpentane-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-6(2-4-7)3-5-8/h6H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSUFIIJYXMJQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563642
Record name 3-Methylpentane-1,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123952-70-5
Record name 3-Methylpentane-1,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylpentane-1,5-diamine
Reactant of Route 2
3-Methylpentane-1,5-diamine
Reactant of Route 3
3-Methylpentane-1,5-diamine
Reactant of Route 4
3-Methylpentane-1,5-diamine
Reactant of Route 5
3-Methylpentane-1,5-diamine
Reactant of Route 6
3-Methylpentane-1,5-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.